5-Bromo-2-methoxyresorcinol
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Overview
Description
5-Bromo-2-methoxyresorcinol: is an organic compound with the molecular formula C7H7BrO3 and a molecular weight of 219.03 g/mol . It is a derivative of resorcinol, where the hydrogen atoms at positions 5 and 2 are replaced by a bromine atom and a methoxy group, respectively. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyresorcinol typically involves the bromination of 2-methoxyresorcinol. One common method includes the metallation of 2,4,6-tribromoanisole in a solvent such as pentane under heterogeneous conditions . The reaction is carried out at low temperatures, around -20°C to -10°C, using lower alkyl lithium as a reagent . The electrophile is then added at temperatures ranging from -30°C to 0°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise temperature and reagent control .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxyresorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent resorcinol derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resorcinol derivatives.
Substitution: Various substituted resorcinol compounds.
Scientific Research Applications
5-Bromo-2-methoxyresorcinol is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyresorcinol involves its interaction with specific molecular targets. For instance, its derivatives have shown strong antiviral activity against herpes simplex virus type 1 (HSV-1) by inhibiting viral replication. The compound may also interact with bacterial cell walls, leading to antibacterial effects.
Comparison with Similar Compounds
5-Methoxyresorcinol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Dibromo-5-methoxyresorcinol:
3,5-Dimethoxyphenol: Similar structure but with two methoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 5-Bromo-2-methoxyresorcinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and methoxy group make it a versatile intermediate in organic synthesis and a valuable compound in biological research .
Properties
IUPAC Name |
5-bromo-2-methoxybenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXALXBGJPYMSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436465 |
Source
|
Record name | 5-BROMO-2-METHOXYRESORCINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133932-61-3 |
Source
|
Record name | 5-BROMO-2-METHOXYRESORCINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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